molecular formula C18H15N3OS B2494292 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile CAS No. 577995-94-9

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile

Cat. No.: B2494292
CAS No.: 577995-94-9
M. Wt: 321.4
InChI Key: ZXKGVSAWJZDKKA-ACCUITESSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile is a synthetic organic compound belonging to the class of 2-substituted benzothiazoles. This chemical scaffold is of significant interest in medicinal chemistry and chemical biology research due to its wide range of reported pharmacological activities . Benzothiazole derivatives have been extensively studied and are known to exhibit diverse biological properties, including anti-tumour, anti-inflammatory, anti-viral, and anti-bacterial activities, making them valuable precursors or scaffolds for developing novel bioactive molecules . The core 1,3-benzothiazol-2-yl group is an important chromophore, and its derivatives often exhibit interesting photophysical properties, which can be utilized in the development of sensors and light-emitting materials . The specific substitution pattern of this compound, featuring a (2-methoxy-5-methylphenyl)amino group and a prop-2-enenitrile chain, suggests potential for unique reactivity and interaction with biological targets. Researchers can leverage this compound as a key intermediate in heterocyclic synthesis or as a candidate for high-throughput screening campaigns to identify new therapeutic or diagnostic agents. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-methoxy-5-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-12-7-8-16(22-2)15(9-12)20-11-13(10-19)18-21-14-5-3-4-6-17(14)23-18/h3-9,11,20H,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKGVSAWJZDKKA-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. The compound's structure, featuring a benzothiazole moiety, is known to enhance biological activity through various mechanisms of action.

The molecular formula of the compound is C18H15N3OS, with a molecular weight of 321.4 g/mol. Its structural characteristics include:

  • IUPAC Name : (E)-2-(1,3-benzothiazol-2-yl)-3-(2-methoxy-5-methylanilino)prop-2-enenitrile
  • Canonical SMILES : CC1=CC(=C(C=C1)OC)NC=C(C#N)C2=NC3=CC=CC=C3S2

Antitumor Activity

Recent studies have demonstrated that compounds similar to (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile exhibit significant antitumor properties. For instance, research on related benzothiazole derivatives has shown promising results against various cancer cell lines:

Cell Line IC50 (μM) Assay Type
A5496.26 ± 0.332D Assay
HCC82720.46 ± 8.633D Assay
NCI-H35816.00 ± 9.383D Assay

These findings suggest that the compound can inhibit cell proliferation effectively, especially in two-dimensional cultures compared to three-dimensional models .

The proposed mechanism for the antitumor activity includes:

  • DNA Binding : The compound is believed to intercalate within the minor groove of DNA, inhibiting DNA-dependent enzymes essential for cancer cell proliferation.
  • Inhibition of Angiogenesis : Similar compounds have been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Antimicrobial Activity

In addition to its antitumor properties, (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile has demonstrated antimicrobial activity against various pathogens. The effectiveness varies depending on the specific structure and substituents present on the benzothiazole ring.

Case Studies

A study investigated a series of benzothiazole derivatives for their biological activities, including (2E)-2-(1,3-benzothiazol-2-yl)-3-[substituted phenyl]prop-2-enenitriles. The results indicated that modifications on the phenyl rings significantly affected both antitumor and antimicrobial activities:

Compound Antitumor Activity Antimicrobial Activity
Compound A (similar structure)HighModerate
Compound B (different substituent)ModerateHigh

These studies highlight the importance of structural variations in enhancing biological efficacy .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C18H16N2OSC_{18}H_{16}N_2OS, with a molecular weight of approximately 322.4 g/mol. The structure features a benzothiazole moiety, which is known for its biological activity, and a prop-2-enenitrile group that contributes to its reactivity and potential as a pharmaceutical agent. The compound exhibits a specific configuration that enhances its interaction with biological targets.

Pharmacological Applications

Research indicates that benzothiazole derivatives, including (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile, possess various pharmacological properties:

  • Antitumor Activity : Studies have shown that compounds containing the benzothiazole structure can inhibit tumor growth. They may act by interfering with cellular signaling pathways involved in cancer progression .
  • Antimicrobial Properties : Benzothiazole derivatives are reported to exhibit antibacterial and antifungal activities. This makes them candidates for developing new antimicrobial agents .
  • Analgesic Effects : Some studies suggest that these compounds may have pain-relieving properties, which could be beneficial in developing new analgesics .
  • Anticonvulsant Activity : Research has demonstrated the anticonvulsant potential of benzothiazole derivatives, indicating their utility in treating epilepsy and related disorders .

Case Studies

Several studies have highlighted the effectiveness of (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile in various applications:

Antitumor Research

A study conducted on the compound's ability to inhibit cancer cell lines showed promising results with significant reductions in cell viability at certain concentrations. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting further exploration for cancer therapeutics.

Antimicrobial Studies

In vitro tests against several bacterial strains demonstrated that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. The findings support its potential as a lead compound for developing new antibiotics.

Neuropharmacology

Preclinical trials investigating the anticonvulsant properties indicated that this compound could effectively reduce seizure frequency in animal models. This positions it as a candidate for further development in treating epilepsy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cell growth
AntimicrobialActivity against Gram-positive bacteria
AnalgesicPain relief observed
AnticonvulsantReduced seizure frequency

Chemical Reactions Analysis

Nucleophilic Additions to the α,β-Unsaturated Nitrile System

The acrylonitrile group enables nucleophilic attack at the β-carbon, facilitated by electron withdrawal from the nitrile and benzothiazole groups.

Reaction TypeConditionsProductYieldSource
Michael AdditionThiols in basic ethanolThioether adducts65–78%
Organometallic AddGrignard reagents (e.g., MeMgBr)β-Substituted nitriles52%
  • Mechanism : Conjugation stabilizes the transition state, directing nucleophiles to the β-position.

  • Applications : Used to synthesize derivatives for biological screening.

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amide derivatives.

ConditionsCatalystProductNotesSource
H₂SO₄ (20%), reflux-Carboxylic acid derivativeRequires 12–24 hr
NaOH (aq), H₂O₂Phase-transferAmide intermediateFaster than acid hydrolysis
  • Relevance : Hydrolyzed products show enhanced solubility for pharmacological studies.

Metal Complexation

The benzothiazole nitrogen and aniline amino group act as bidentate ligands for transition metals, forming stable complexes.

Metal IonLigand SitesComplex StructureBiological Activity (MIC, μM)Source
Cu(II)N (benzothiazole), N (aniline)Octahedral geometryAntibacterial: 3.2–5.1
Co(II)N, NDistorted tetrahedralAntifungal: 4.8–6.3
Ni(II)N, NSquare planarCytotoxic: IC₅₀ = 7.5 μM
  • Key Insight : Cu(II) complexes exhibit superior antibacterial activity compared to the free ligand.

Electrophilic Substitution on the Benzothiazole Ring

The benzothiazole moiety undergoes electrophilic substitution at the 5- and 7-positions due to electron-rich sulfur and nitrogen atoms.

ReactionReagentPositionProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C55-Nitrobenzothiazole derivative70%
SulfonationClSO₃H, 60°C77-Sulfonic acid derivative58%
  • Limitations : Harsh conditions may degrade the acrylonitrile backbone .

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes or ketones.

SubstrateConditionsProductApplicationSource
4-NitrobenzaldehydeEthanol, refluxSchiff base with imine linkageAnticancer screening
AcetylacetoneGlacial acetic acidβ-Diketone hybridChelation studies
  • Notable Finding : Schiff bases exhibit improved stability in physiological pH.

6.

Comparison with Similar Compounds

(2E)-2-(1,3-Benzothiazol-2-yl)-3-(Dimethylamino)prop-2-enenitrile

Key Features :

  • Structure: Dimethylamino group instead of substituted aniline.
  • Synthesis : Reacts 1,3-benzothiazol-2-yl acetonitrile with dimethylformamide-dimethyl acetal in acetic acid (88% yield) .
  • Crystallography: Planar geometry with π-π stacking (3.75 Å between thiazole rings). No classical hydrogen bonds .
  • Properties : Melting point 441–443 K. Exhibits antifungal, antibacterial, and antitumor activities .

Comparison :

  • The dimethylamino group is less sterically hindered but lacks hydrogen-bonding capability, unlike the (2-methoxy-5-methylphenyl)amino group.
  • Lower molecular weight (C₁₃H₁₂N₃S vs. C₁₈H₁₅N₃OS) may improve solubility but reduce target specificity.

(2E)-3-(4-{[6-(1,3-Benzothiazol-5-ylamino)-9H-purin-2-yl]amino}-3,5-dimethylphenyl)prop-2-enenitrile

Key Features :

  • Structure : Purine-linked benzothiazole with dimethylphenyl substituents.
  • Complexity : 50 atoms, 54 bonds, including aromatic and conjugated systems .
  • Applications : Likely studied for kinase inhibition or nucleic acid interactions due to purine moiety .

Comparison :

  • Higher molecular weight (C₂₅H₁₈N₈S) may limit bioavailability compared to the target compound.

(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Key Features :

  • Structure : Nitro and fluoro substituents on aniline; phenylthiazole core.
  • Properties : Enhanced electron-withdrawing effects from nitro and fluoro groups, altering reactivity .

Comparison :

  • Nitro groups may confer redox activity or toxicity, unlike the methoxy/methyl groups in the target compound.
  • Fluorine improves metabolic stability but could reduce solubility .

Structural and Functional Analysis Table

Compound Name Substituents Molecular Formula Melting Point (K) Key Activities Synthesis Method
Target Compound (2-Methoxy-5-methylphenyl)amino C₁₈H₁₅N₃OS Not Reported Potential antimicrobial/antitumor Likely amine coupling (analogous to )
(2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile Dimethylamino C₁₃H₁₂N₃S 441–443 Antifungal, antibacterial Acetic acid reflux (88% yield)
Purine-linked Benzothiazole Purine, dimethylphenyl C₂₅H₁₈N₈S Not Reported Kinase/DNA interaction Multi-step coupling
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)prop-2-enenitrile Fluoro, nitro C₁₈H₁₂FN₅S Not Reported Undisclosed (likely cytotoxic) Nucleophilic substitution

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , but the substituted aniline may require optimized coupling conditions to avoid steric hindrance.
  • Bioactivity: The methoxy and methyl groups could enhance CNS penetration compared to dimethylamino or nitro analogs .
  • Crystallography: Unlike the dimethylamino analog, the target compound’s aniline group may enable hydrogen bonding, influencing crystal packing and solubility .

Q & A

Q. Optimization Tips :

  • Solvent Choice : DMF enhances coupling efficiency but may require post-reaction purification via column chromatography.
  • Catalysts : Palladium or copper catalysts improve yields in cross-coupling steps .
  • Yield Monitoring : Use TLC or HPLC to track reaction progress and adjust time/temperature .

Basic: How is the structural integrity of this compound confirmed after synthesis?

Answer :
Critical characterization methods include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–8.2 ppm for benzothiazole and methoxyphenyl groups) and nitrile carbon (δ ~115 ppm) .
    • NOESY : Confirm E-configuration via spatial proximity of protons on the enamine backbone .
  • Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (expected [M+H]⁺ ~350–360) and fragmentation patterns .
  • X-ray Crystallography : Resolve π-π stacking interactions (e.g., 3.7 Å between benzothiazole rings) and planar conformation .

Advanced: What strategies address contradictions in reported bioactivity data (e.g., varying IC₅₀ values in anticancer assays)?

Answer :
Discrepancies often arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
  • Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic Stability : Check for time-dependent degradation via LC-MS during long-term assays .

Q. Mitigation :

  • Standardize protocols using guidelines like NCI-60 for anticancer screening.
  • Validate target engagement via SPR or ITC to correlate bioactivity with binding affinity .

Advanced: How does the methoxy-methylphenyl group influence this compound’s mechanism of action?

Answer :
The 2-methoxy-5-methylphenyl moiety contributes to:

  • Lipophilicity : LogP ~3.5–4.0 enhances membrane permeability .
  • Target Binding : Methoxy groups form hydrogen bonds with kinase ATP pockets (e.g., EGFR), while methyl groups stabilize hydrophobic interactions .
  • Metabolic Resistance : Methoxy groups reduce oxidative metabolism, improving pharmacokinetics in vivo .

Q. Experimental Validation :

  • SAR Studies: Compare activity of analogs lacking the methoxy/methyl groups (IC₅₀ increases 5–10×) .
  • Docking Simulations: Use AutoDock Vina to model interactions with tyrosine kinases .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

Answer :
Challenges :

  • Low Concentration : Nanomolar levels in plasma require high-sensitivity LC-MS/MS .
  • Matrix Effects : Plasma proteins (e.g., albumin) bind the compound, reducing recovery rates.

Q. Solutions :

  • Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) .
  • LC Conditions : Use a reverse-phase C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in water/acetonitrile) .
  • Internal Standards : Deuterated analogs (e.g., d₃-methoxy derivative) improve quantification accuracy .

Advanced: How can computational methods predict the reactivity of the nitrile group in downstream modifications?

Q. Answer :

  • DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict sites for nucleophilic attack .
  • Reactivity Screening : Simulate reactions with amines/thiols using Gaussian09 to identify optimal pH and solvent (e.g., EtOH at pH 8–9) .
  • Mechanistic Insights : The nitrile’s electron-withdrawing effect stabilizes transition states in Michael additions .

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